N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity
Brand Name: Vulcanchem
CAS No.:
VCID: VC18789355
InChI: InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11-/m0/s1
SMILES:
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol

N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity

CAS No.:

Cat. No.: VC18789355

Molecular Formula: C13H19N5

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity -

Specification

Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
IUPAC Name N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11-/m0/s1
Standard InChI Key XRIARWQZLGCQDM-ONGXEEELSA-N
Isomeric SMILES C[C@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3
Canonical SMILES CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Nomenclature

N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a pyrrolo[2,3-d]pyrimidine core substituted with a methylpiperidinyl group. The stereochemistry at the 3R and 4S positions distinguishes it from related isomers, such as the (3S,4S) and (3R,4R) configurations documented in impurity profiles . While the (3R,4S) isomer is less frequently reported, its presence in tofacitinib batches underscores the need for stereoselective synthesis and analysis.

Table 1: Key Chemical Properties

PropertyValueSource
CAS NumberNot explicitly reported
Molecular FormulaC₁₃H₁₉N₅
Molecular Weight245.32 g/mol
SynonymsTofacitinib Impurity M, TF-G

Synthetic Pathways and Formation Mechanisms

Degradation Pathways

Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal that the impurity can form via decyanoacetylation or retro-Michael reactions. For example, stress testing of tofacitinib oral solutions at elevated temperatures (40–60°C) promotes the cleavage of the cyanoacetyl group, yielding N-descyanoacetyl derivatives like this impurity .

Analytical Characterization and Method Validation

Chromatographic Profiling

A reverse-phase high-performance liquid chromatography (RP-HPLC) method validated per ICH guidelines enables precise quantification of this impurity. Using a Waters Sunfire® C18 column and gradient elution (mobile phase: buffer-acetonitrile), the method achieves baseline separation of tofacitinib and its impurities with a correlation coefficient >0.998 .

Table 2: Validation Parameters for RP-HPLC Analysis

ParameterValueSource
Linearity Range0.1–150% of target concentration
LOD0.03%
LOQ0.10%
Accuracy (Recovery %)90–110%
Precision (%RSD)<2.0%

Spectroscopic Identification

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm the impurity’s structure. High-resolution MS shows a molecular ion peak at m/z 245.32 ([M+H]⁺), consistent with the molecular formula C₁₃H₁₉N₅. NMR spectra reveal characteristic signals for the piperidinyl methyl group (δ 1.2–1.4 ppm) and pyrrolopyrimidine protons (δ 7.8–8.2 ppm) .

Stability and Degradation Kinetics

Solid-State Stability

In lyophilized tofacitinib formulations, the impurity remains below 0.15% after 24 months at 25°C/60% RH, complying with ICH Q1A(R2) guidelines. Accelerated stability testing (40°C/75% RH) shows a marginal increase to 0.22%, underscoring the need for controlled storage .

Regulatory and Pharmacopeial Considerations

ICH Compliance

The International Council for Harmonisation (ICH) mandates impurity thresholds of ≤0.15% for unidentified impurities and ≤0.10% for identified toxic impurities. The validated RP-HPLC method ensures compliance with ICH Q3A/B requirements, enabling precise control of this impurity in commercial batches .

Industrial Implications and Quality Control

Pharmaceutical manufacturers employ quality-by-design (QbD) principles to minimize this impurity during synthesis. Process parameters such as reaction temperature (−10 to 0°C), solvent polarity (acetonitrile vs. methanol), and catalyst loading (1–2 eq.) are optimized to suppress stereochemical byproducts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator